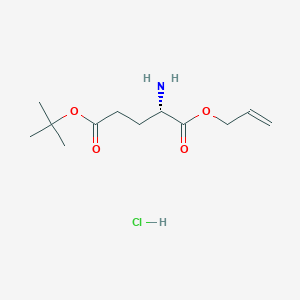
3-Fluoro-4-(4-fluorophenyl)benzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzymatic Baeyer–Villiger Oxidation
3-Fluoro-4-(4-fluorophenyl)benzaldehyde has been explored as a substrate in enzymatic Baeyer-Villiger oxidations. This process, catalyzed by enzymes like the flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO), facilitates the conversion of fluorobenzaldehydes into corresponding fluorophenyl formates and fluorophenols. Such reactions underscore the versatility of 3-Fluoro-4-(4-fluorophenyl)benzaldehyde in synthesizing fluorinated phenols, a valuable class of compounds for pharmaceutical and material science applications (Moonen, Westphal, Rietjens, & Berkel, 2005).
Pd-Catalyzed C-H Functionalization
The compound is also a substrate in palladium-catalyzed ortho C-H functionalization reactions, which enable the direct modification of the aromatic ring adjacent to the aldehyde group. This methodology, using transient directing groups, allows for the selective introduction of methyl and fluorine groups at the ortho position, showcasing the compound’s utility in constructing complex fluorinated molecules (Chen & Sorensen, 2018).
Synthesis of Fluorinated Analogues
Another application involves the synthesis of fluorinated analogues of bioactive compounds. For instance, 3-Fluoro-4-(4-fluorophenyl)benzaldehyde can be used in the Wittig synthesis of fluoro-substituted stilbenes, leading to analogues of the anticancer combretastatins. These fluorinated derivatives retain the potent cell growth inhibitory properties of their parent compounds, demonstrating the value of incorporating fluorinated benzaldehydes in drug discovery and development (Lawrence et al., 2003).
Material Science Applications
In material science, the compound finds application in the synthesis of fluorinated microporous polymers. These polymers, synthesized from monomers like 3-Fluoro-4-(4-fluorophenyl)benzaldehyde, exhibit enhanced properties for gas adsorption, including high CO2 uptake and selectivity over nitrogen and methane. Such materials are promising for environmental and energy-related applications, including carbon capture and storage (Li, Zhang, & Wang, 2016).
Mécanisme D'action
Target of Action
It is known that fluorinated benzaldehydes, such as this compound, are often used as synthetic intermediates in the preparation of various pharmaceutical compounds .
Mode of Action
It is known that the fluorine in fluorobenzaldehydes can be replaced via oxidation reaction . This suggests that the compound may interact with its targets through a mechanism involving oxidation.
Biochemical Pathways
Due to the aldehyde group, fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have been found to have antimicrobial properties .
Result of Action
As a synthetic intermediate, it is likely used to produce other compounds with various biological effects .
Propriétés
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-2-10(3-5-11)12-6-1-9(8-16)7-13(12)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUVCVSYGMEDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-fluorophenyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















